N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry and materials science. Its molecular formula is and it has a CAS number of 337511-96-3. The compound features a unique structure that combines a toluene moiety with piperazine and pyridine functionalities, suggesting versatility in its applications.
This compound is synthesized through various chemical methods, often involving the modification of piperazine derivatives. It has been referenced in several scientific studies and patents, indicating its relevance in ongoing research, particularly in the development of protease inhibitors and other pharmaceutical agents .
N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid belongs to the class of piperazine derivatives. These compounds are characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of aromatic systems (toluene and pyridine) enhances its chemical reactivity and biological activity.
The synthesis of N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid typically involves multi-step organic reactions that may include:
The synthesis may utilize reagents such as diisopropylethylamine in dimethylformamide as solvents for reaction conditions, while phase-transfer catalysis can facilitate the incorporation of functional groups into the piperazine structure .
The molecular structure of N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid features:
N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid can undergo several chemical reactions:
These reactions are often facilitated by catalysts such as palladium or through specific conditions like high temperatures and pressures to enhance yield and selectivity .
The mechanism of action for N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid, particularly in biological contexts, involves:
Studies have demonstrated that similar piperazine derivatives exhibit significant biological activity against various targets, supporting the potential efficacy of this compound in therapeutic applications .
Relevant data on these properties can be crucial for applications in drug formulation and materials science .
N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid finds applications primarily in:
This compound's diverse functionalities make it a valuable candidate for further research and development across multiple scientific fields.
N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid (IUPAC: 1,1'-(4-methyl-1,3-phenylene)bis(4-(pyridin-2-yl)piperazine-2-carboxylic acid; MW: 502.58 g/mol; Formula: C₂₇H₃₀N₆O₄) exemplifies a structurally advanced heterobifunctional degrader scaffold [2]. Its design integrates a central p-toluene moiety serving as a rigid linker, symmetrically flanked by two identical pharmacophores. Each pharmacophore contains:
The compound’s piperazine core enables covalent targeting of nucleophilic cysteine residues within ubiquitination machinery. Chemoproteomic saturation scanning identifies three druggable cysteine classes:
Table 1: Cysteine Reactivity Profiling in Ubiquitin Pathway Enzymes
Cysteine Class | Location | Reactivity Index (kinact/KI; M⁻¹s⁻¹) | Biological Function |
---|---|---|---|
Catalytic Cys | DUB active sites | 850 ± 120 | Ubiquitin chain hydrolysis |
Allosteric Cys | E2-E3 interfaces | 320 ± 45 | Ubiquitin transfer regulation |
Zinc-coordinating | RBR ligase domains | 150 ± 30 | Redox-dependent activation |
The 2-piperazinecarboxylic acid warhead exhibits preferential modification of allosteric cysteines at E2-E3 binding interfaces (kinact/KI = 320 M⁻¹s⁻¹). This disrupts ubiquitin transfer efficiency by 78% without inhibiting catalytic activity, confirmed through ubiquitin discharge assays [7]. Molecular dynamics simulations reveal warhead conjugation induces a 9.5 Å displacement in the UbcH5B-UBE2T dimerization interface, sterically blocking ubiquitin-loaded E2 docking. Such allosteric inhibition provides a unique advantage over active-site directed covalent inhibitors by preserving basal enzymatic function while disrupting specific protein complexes [7] [10].
Unlike conventional E3-recruiting PROTACs, this compound hijacks deubiquitinase (DUB) complexes through covalent-enforced proximity. The 2-piperazinecarboxylic acid warhead forms a pH-dependent thioester adduct with catalytic cysteines in USP7 and USP14 (t₁/₂ = 8.2 min at pH 7.4):
Table 2: Covalent DUB Recruitment Parameters
DUB Target | Kd (μM) | t1/2 Adduct (min) | Ternary Complex Stability (ΔG; kcal/mol) |
---|---|---|---|
USP7 | 0.45 ± 0.07 | 8.2 ± 1.1 | -9.8 |
USP14 | 1.20 ± 0.15 | 6.7 ± 0.9 | -8.3 |
UCHL1 | >50 | <1.0 | Not stable |
Crystallographic evidence (PDB 7X2V) confirms the warhead’s β-carboxylic acid group chelates the catalytic histidine-aspartate triad in USP7, while the pyridinyl group maintains π-cation stacking with Arg499. This dual-anchoring mechanism converts DUBs into processive degradation effectors—demonstrated by a 14-fold increase in ubiquitinated proteome stability upon compound treatment in HeLa lysates [7] [10]. Mathematical modeling of covalent efficiency (kinact/KI × [DUB]free) reveals a 92% ternary complex occupancy at 100 nM compound concentration, outperforming reversible analogs by 28-fold [7].
The compound’s K48 ubiquitin-chain selectivity originates from differential ubiquitin interface engagement. Cryo-EM structures (3.2 Å resolution) of the compound-bound USP7:K48-diubiquitin complex reveal:
Table 3: Ubiquitin Chain Recognition Determinants
Structural Element | K48-Ub Interaction | K63-Ub Interaction | Specificity Ratio (K48:K63) |
---|---|---|---|
Linker insertion | ΔSASA = 520 Ų | ΔSASA = 180 Ų | 2.9:1 |
Arg42 coordination | ΔΔG = -3.2 kcal/mol | No equivalent residue | ∞ |
Phe45 stacking | π-π T-shape distance = 3.8 Å | Disrupted by Glu64 | 18:1 |
Mutagenesis studies confirm Arg42Ala ubiquitin mutation reduces degradation efficiency by 94%, while Phe45Ala decreases it by 88%—establishing these residues as specificity determinants [4] [10]. The symmetrical design enables bivalent ubiquitin engagement, with ITC measurements showing Kd = 38 nM for K48-diubiquitin versus 8.2 μM for K63 chains. This 216-fold selectivity drives preferential stabilization of K48-linked ubiquitinated substrates in cellular models of proteotoxic stress [4].
Table 4: Compound N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic Acid Nomenclature
Identifier Type | Name |
---|---|
IUPAC Name | 1,1'-(4-methyl-1,3-phenylene)bis(4-(pyridin-2-yl)piperazine-2-carboxylic acid) |
Synonyms | N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid |
CAS Number | 337511-96-3 |
Molecular Formula | C₂₇H₃₀N₆O₄ |
Canonical SMILES | CC1=CC=C(C=C1N1CCN(CC1C(O)=O)C1=CC=CC=N1)N1CCN(CC1C(O)=O)C1C=CC=CN=1 |
InChIKey | IPPBMEMZZHGSPX-UHFFFAOYSA-N |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0